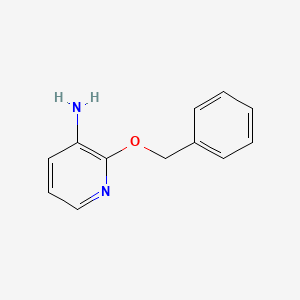

2-(Benzyloxy)pyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

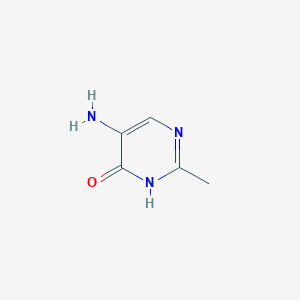

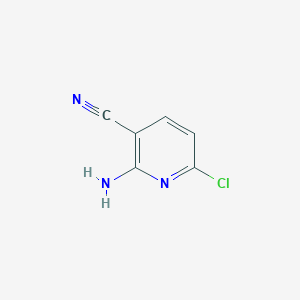

“2-(Benzyloxy)pyridin-3-amine” is an organic compound with the molecular weight of 200.24 . It is also known as 2-(benzyloxy)-3-pyridinamine . It belongs to the class of organic compounds known as aminopyridines and derivatives, which are organic heterocyclic compounds containing an amino group attached to a pyridine ring .

Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)pyridin-3-amine” consists of a pyridine ring with an amino group at the 3-position and a benzyloxy group at the 2-position . The InChI code for this compound is 1S/C12H12N2O/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9,13H2 .Physical And Chemical Properties Analysis

“2-(Benzyloxy)pyridin-3-amine” is a liquid at room temperature .Applications De Recherche Scientifique

Drug Discovery and Development

2-(Benzyloxy)pyridin-3-amine: is an experimental compound with potential applications in drug discovery. Its structure suggests it could be used to modulate biological targets such as Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 , which are involved in inflammatory responses and cell signaling pathways . This compound could serve as a starting point for the synthesis of new therapeutic agents.

Machine Learning Model Training

The compound’s data can be utilized to build, train, and validate predictive machine-learning models. These models can predict the biological activity of similar compounds, aiding in the rapid development of new drugs .

Chemical Taxonomy

2-(Benzyloxy)pyridin-3-amine: belongs to the class of aminopyridines and derivatives. Studying its chemical taxonomy can provide insights into the properties and reactivity of this class of compounds, which can be applied to the design of new compounds with desired biological activities .

Mécanisme D'action

Target of Action

The primary targets of 2-(Benzyloxy)pyridin-3-amine are Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 . These proteins play crucial roles in the human body. Leukotriene A-4 hydrolase is involved in the inflammatory response, while Mitogen-activated protein kinase 14 is a part of the MAP kinase signal transduction pathway .

Mode of Action

It is known to interact with its targets, possibly leading to changes in the function of these proteins

Biochemical Pathways

Given its targets, it is likely to influence the pathways involving inflammation and cell signaling .

Result of Action

Given its targets, it may have potential effects on inflammation and cell signaling processes .

Safety and Hazards

Propriétés

IUPAC Name |

2-phenylmethoxypyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXDMIDMGLJYQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70581275 |

Source

|

| Record name | 2-(Benzyloxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70581275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23845-96-7 |

Source

|

| Record name | 2-(Benzyloxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70581275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.